![molecular formula C14H11BrN2O3 B11806330 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide](/img/structure/B11806330.png)
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide is a complex organic compound that features a benzodioxole moiety, a bromine atom, and an amide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural uniqueness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the brominated benzodioxole derivative with an appropriate amine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide) or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole moiety can interact with hydrophobic pockets, while the amide group can form hydrogen bonds with amino acid residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-iodobenzamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide can influence its reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can affect the compound’s binding affinity and specificity towards molecular targets, making it unique in its class.
Eigenschaften
Molekularformel |
C14H11BrN2O3 |
|---|---|
Molekulargewicht |
335.15 g/mol |
IUPAC-Name |
3-amino-N-(1,3-benzodioxol-5-yl)-4-bromobenzamide |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-3-1-8(5-11(10)16)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7,16H2,(H,17,18) |
InChI-Schlüssel |
JCMMMKXYZJOBEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


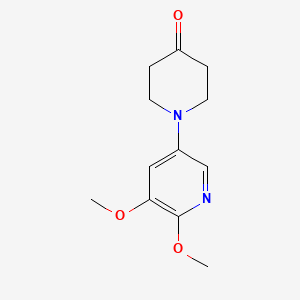

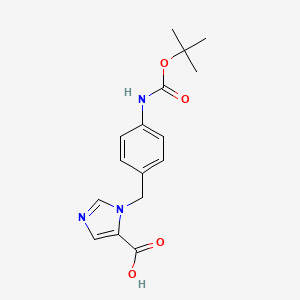

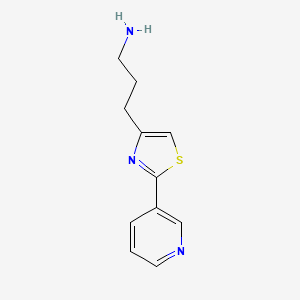


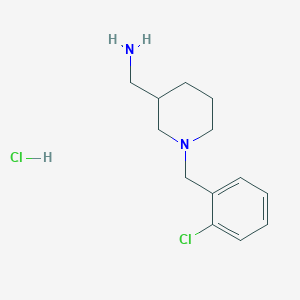

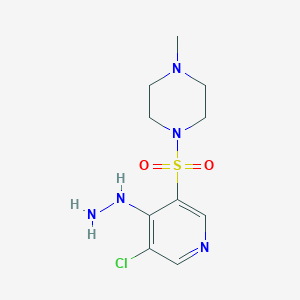
![4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B11806297.png)
![2-(Piperidin-1-yl)benzo[d]oxazol-5-amine](/img/structure/B11806301.png)

![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11806311.png)
